molecular formula C11H15NO B138472 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one CAS No. 6116-76-3

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Cat. No.: B138472
CAS No.: 6116-76-3
M. Wt: 177.24 g/mol
InChI Key: RZUQNFAPFIHYCR-UHFFFAOYSA-N
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Description

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is an organic compound with the chemical formula C12H17NO. It is a derivative of tetrahydroindole, characterized by the presence of an ethyl group at the 3-position and a methyl group at the 2-position. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can be used .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors. For example, the use of microwave irradiation can significantly enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one involves its interaction with various molecular targets. The compound’s pyrrole and ketone functionalities allow it to bind to active sites of enzymes and receptors, modulating their activity. For example, it acts as an agonist for GABA receptors and an inhibitor for heat shock protein 90 (Hsp90), influencing pathways involved in anxiety and cancer, respectively .

Properties

IUPAC Name

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUQNFAPFIHYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210054
Record name 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6116-76-3
Record name 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one
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Record name 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
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Record name 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one
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Record name 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one
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Record name 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
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Synthesis routes and methods

Procedure details

For the sake of convenience and without putting any limitations thereof, the methods of manufacture of molindone have been separated into several independent steps, each independent step being disclosed herein in a multiplicity of non-limiting and independent embodiments. These independent steps comprise steps 1-3 and optional steps 4 and 5, wherein in the 1st step 2,3-pentadione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime (SUMO-1); in the 2nd step 2,3-pentanedione-2-oxime and 1,3-cyclohexanedione are reacted to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2); and in the 3rd step 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole reacts with bismorpholinomethane to produce molindone (SUMO-3). In the 4th step molindone is converted into a molindone salt; and in the 5th step the molindone salt is purified/recrystallized, and various polymorphic forms of the molindone salt are prepared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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